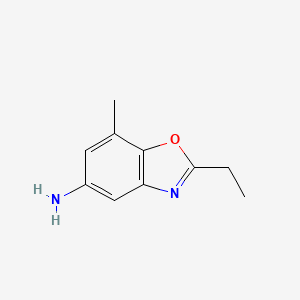

2-Ethyl-7-methyl-1,3-benzoxazol-5-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-ethyl-7-methyl-1,3-benzoxazol-5-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O/c1-3-9-12-8-5-7(11)4-6(2)10(8)13-9/h4-5H,3,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDRGPFALIICGPT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC2=C(O1)C(=CC(=C2)N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Studies of 2 Ethyl 7 Methyl 1,3 Benzoxazol 5 Amine

Reactions at the Primary Amine Group

The primary amine (-NH2) at the C5 position is a versatile functional group, serving as a nucleophile and a precursor for various derivatives. Its reactivity is characteristic of aromatic amines, enabling a wide array of chemical transformations.

Condensation Reactions

The primary amine of 2-Ethyl-7-methyl-1,3-benzoxazol-5-amine can readily undergo condensation reactions with various carbonyl compounds, such as aldehydes and ketones, to form Schiff bases (imines). This reaction typically proceeds under acidic or basic catalysis and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration.

The formation of these imine derivatives is significant as it introduces a new point of structural diversity and can be used to modulate the electronic and steric properties of the molecule. For instance, condensation with aromatic aldehydes can extend the conjugation of the system.

Table 1: Representative Condensation Reactions

| Reactant | Product | Conditions |

| Aromatic Aldehyde (e.g., Benzaldehyde) | N-Benzylidene-2-ethyl-7-methyl-1,3-benzoxazol-5-amine | Acid or base catalysis, solvent (e.g., ethanol), heat |

| Aliphatic Ketone (e.g., Acetone) | N-(Propan-2-ylidene)-2-ethyl-7-methyl-1,3-benzoxazol-5-amine | Acid catalysis, removal of water |

Diazotization and Subsequent Transformations

In the presence of a cold, acidic solution of sodium nitrite, the primary amine group can be converted into a diazonium salt. This diazotization reaction is a cornerstone of aromatic chemistry, transforming the amine into an excellent leaving group (N2) and opening pathways to a multitude of other functional groups.

The resulting diazonium salt of this compound is a highly valuable intermediate. It can undergo a variety of substitution reactions, including Sandmeyer reactions (to introduce halides or a cyano group), Schiemann reactions (for fluorination), and coupling reactions with activated aromatic compounds to form azo dyes.

Table 2: Potential Transformations of the Diazonium Salt

| Reagent | Product Functional Group | Reaction Type |

| CuCl/HCl | Chloro (-Cl) | Sandmeyer |

| CuBr/HBr | Bromo (-Br) | Sandmeyer |

| CuCN/KCN | Cyano (-CN) | Sandmeyer |

| HBF4, heat | Fluoro (-F) | Schiemann |

| H2O, heat | Hydroxyl (-OH) | Hydrolysis |

| Activated Aromatic Ring | Azo (-N=N-Ar) | Azo Coupling |

Formation of Amides, Ureas, and Thioureas

The nucleophilic nature of the primary amine allows for its acylation to form amides, and its reaction with isocyanates and isothiocyanates to yield ureas and thioureas, respectively. These reactions are typically high-yielding and provide stable derivatives.

Amide formation can be achieved using acyl chlorides, acid anhydrides, or carboxylic acids (in the presence of a coupling agent). The resulting amides are important for introducing a wide range of acyl groups. Similarly, the addition of the amine to the electrophilic carbon of an isocyanate or isothiocyanate leads to the corresponding urea (B33335) or thiourea (B124793), which can participate in hydrogen bonding and have applications in medicinal chemistry and materials science.

Reactivity of the Benzoxazole (B165842) Core

The benzoxazole ring system is an electron-rich aromatic structure. The presence of the activating amine group at C5 and the methyl group at C7, along with the ethyl group at C2, influences the regioselectivity of its reactions.

Electrophilic Attack at Aromatic Positions (e.g., C4, C6)

The fused benzene (B151609) ring of the benzoxazole core is susceptible to electrophilic aromatic substitution. The primary amine at C5 is a powerful activating group and is ortho-, para-directing. The methyl group at C7 is also weakly activating and ortho-, para-directing. Consequently, the C4 and C6 positions are the most activated sites for electrophilic attack.

Common electrophilic substitution reactions include halogenation (bromination, chlorination), nitration, and sulfonation. The specific regioselectivity between the C4 and C6 positions will depend on the steric hindrance imposed by the adjacent substituents and the nature of the electrophile.

Table 3: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Electrophile | Reaction | Predicted Major Product(s) |

| Br2/FeBr3 | Bromination | 4-Bromo- and/or 6-Bromo-2-ethyl-7-methyl-1,3-benzoxazol-5-amine |

| HNO3/H2SO4 | Nitration | 4-Nitro- and/or 6-Nitro-2-ethyl-7-methyl-1,3-benzoxazol-5-amine |

| SO3/H2SO4 | Sulfonation | This compound-4-sulfonic acid and/or -6-sulfonic acid |

Nucleophilic Reactions at the Oxazole (B20620) Ring and Carbon-2 Position

The oxazole portion of the benzoxazole ring is generally less reactive towards nucleophiles than the benzene ring is towards electrophiles. However, under certain conditions, nucleophilic attack can occur. The C2 position is the most electrophilic carbon in the benzoxazole system and can be a site for nucleophilic substitution, particularly if a leaving group is present or can be generated.

Furthermore, strong bases can deprotonate the C2-ethyl group, generating a carbanion. This carbanion can then react with various electrophiles, allowing for the elongation or functionalization of the ethyl side chain. Ring-opening of the oxazole ring can also occur under harsh nucleophilic conditions (e.g., strong base and high temperature), but this is generally a less common transformation.

Transformations Involving the Ethyl and Methyl Substituents

The ethyl group at the 2-position and the methyl group at the 7-position of the benzoxazole ring are susceptible to reactions characteristic of alkyl chains attached to aromatic systems, notably oxidation and radical-mediated transformations.

The alkyl substituents on the benzoxazole ring can undergo oxidation under appropriate conditions. The presence of a benzylic hydrogen in both the ethyl and methyl groups makes them susceptible to oxidation by strong oxidizing agents. libretexts.orgpressbooks.pub For instance, treatment with potassium permanganate (B83412) (KMnO₄) under heating is expected to oxidize the alkyl chains to carboxylic acids. libretexts.orglibretexts.org

The ethyl group at the 2-position would likely be oxidized to a carboxylic acid group, yielding 7-methyl-5-amino-1,3-benzoxazole-2-carboxylic acid. Similarly, the methyl group at the 7-position can be oxidized to a carboxylic acid, though harsher conditions might be required compared to the ethyl group. Selective oxidation of one alkyl group over the other would be challenging to achieve due to the activating effect of the amino group on the entire aromatic system.

Table 1: Predicted Products of Alkyl Chain Oxidation

| Starting Material | Oxidizing Agent | Predicted Major Product |

|---|---|---|

| This compound | KMnO₄, heat | 5-amino-2-carboxy-1,3-benzoxazol-7-carboxylic acid |

It is important to note that the strong oxidizing conditions required for alkyl chain oxidation could also lead to degradation of the electron-rich benzoxazole ring. nih.gov The amino group at the 5-position is also susceptible to oxidation, which might necessitate the use of a protecting group during such transformations.

The benzylic hydrogens on the ethyl and methyl substituents are prone to abstraction by radicals, initiating side-chain reactions. orgoreview.comlibretexts.org A common example is free-radical halogenation, which can be achieved using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. libretexts.orgpressbooks.pub

This reaction is expected to selectively introduce a halogen atom at the benzylic position of the ethyl group, as the resulting secondary radical is more stable than the primary radical that would be formed from the methyl group. The expected major product would be 2-(1-bromoethyl)-7-methyl-1,3-benzoxazol-5-amine. Further halogenation could occur under more forcing conditions.

Table 2: Predicted Products of Radical Halogenation

| Starting Material | Reagent | Predicted Major Product |

|---|---|---|

| This compound | N-Bromosuccinimide (NBS), radical initiator | 2-(1-Bromoethyl)-7-methyl-1,3-benzoxazol-5-amine |

These halogenated derivatives can serve as versatile intermediates for further functionalization through nucleophilic substitution or elimination reactions. orgoreview.com

Stability and Degradation Pathways Under Various Conditions

The stability of this compound is influenced by environmental factors such as pH, light, and temperature.

Acidic Conditions: Benzoxazoles are known to undergo hydrolysis under acidic conditions. rsc.org The reaction is initiated by protonation of the nitrogen atom, followed by nucleophilic attack of water on the C2 carbon. This leads to ring-opening and the formation of the corresponding N-acylated 2-aminophenol (B121084) derivative. rsc.orgresearchgate.net In the case of the title compound, acid hydrolysis would be expected to yield N-(4-amino-3-hydroxy-2-methylphenyl)propanamide. The rate of hydrolysis is dependent on the nature of the substituent at the 2-position, with electron-donating groups generally slowing down the reaction. researchgate.net

Basic Conditions: The benzoxazole ring is generally more stable under basic conditions. However, strong basic conditions coupled with high temperatures could potentially lead to degradation, although specific pathways are not well-documented for this particular substitution pattern.

Photochemical Degradation: Aromatic heterocyclic compounds can be susceptible to degradation upon exposure to UV radiation. mdpi.comnih.gov While specific studies on this compound are not available, related heterocyclic compounds like benzotriazole (B28993) have been shown to degrade under UV irradiation, forming various photoproducts. nih.gov It is plausible that the benzoxazole ring in the title compound could undergo photochemical ring-opening or other rearrangements.

Thermal Stability: Benzoxazole derivatives generally exhibit good thermal stability. mdpi.com However, the presence of the amino and alkyl groups may influence its decomposition temperature. Thermal decomposition at high temperatures would likely involve fragmentation of the molecule.

Comparative Reactivity with Related Benzoxazole Derivatives

The reactivity of this compound is significantly influenced by its substituents when compared to other benzoxazole derivatives. The key factors are the electronic effects of the ethyl, methyl, and amino groups.

Electronic Effects: All three substituents—ethyl, methyl, and amino—are electron-donating groups. The amino group, in particular, is a strong activating group, increasing the electron density of the aromatic ring system. libretexts.orgmsu.edu This makes the molecule more susceptible to electrophilic attack compared to unsubstituted benzoxazole or benzoxazoles with electron-withdrawing groups. nih.govresearchgate.net Electrophilic substitution, such as nitration or halogenation, would be expected to occur on the benzene portion of the molecule, directed by the powerful activating and ortho-, para-directing amino group.

Reactivity of the Benzoxazole Core: The electron-donating nature of the substituents also influences the reactivity of the oxazole part of the molecule. The increased electron density on the ring system would likely make the C2 carbon less electrophilic compared to benzoxazoles bearing electron-withdrawing groups. mdpi.com This would, for example, decrease its susceptibility to nucleophilic attack, a key step in acid-catalyzed hydrolysis.

Table 3: Qualitative Comparison of Reactivity

| Compound | Substituents | Predicted Reactivity towards Electrophiles | Predicted Rate of Hydrolysis |

|---|---|---|---|

| This compound | 2-Ethyl, 7-Methyl, 5-Amino (all electron-donating) | High | Slow |

| 2-Methylbenzoxazole | 2-Methyl (electron-donating) | Moderate | Moderate |

| 2-Trifluoromethylbenzoxazole | 2-Trifluoromethyl (electron-withdrawing) | Low | Fast |

Spectroscopic and Structural Elucidation of 2 Ethyl 7 Methyl 1,3 Benzoxazol 5 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for determining the structure of organic molecules by mapping the carbon and hydrogen frameworks.

Proton NMR (¹H NMR) for Proton Environments

A ¹H NMR spectrum for 2-Ethyl-7-methyl-1,3-benzoxazol-5-amine would be expected to show distinct signals corresponding to the protons of the ethyl group (a triplet and a quartet), the methyl group (a singlet), the aromatic protons on the benzoxazole (B165842) ring, and the amine (-NH₂) protons (a broad singlet). However, no experimentally obtained spectrum with specific chemical shifts (ppm) and coupling constants (Hz) for this compound could be located.

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Characterization

The ¹³C NMR spectrum provides information on the carbon skeleton of a molecule. For this compound, distinct signals would be expected for each unique carbon atom in the ethyl group, the methyl group, and the benzoxazole core. In the characterization of other 2-substituted benzoxazoles, the C-2 carbon of the benzoxazole ring typically appears around 162-165 ppm. mdpi.commdpi.com However, specific chemical shifts for the title compound are not documented in the available literature.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignment

2D NMR techniques are crucial for unambiguously assigning the signals from ¹H and ¹³C NMR spectra.

COSY (Correlation Spectroscopy) would establish the connectivity between adjacent protons, for instance, confirming the coupling between the -CH₂- and -CH₃ protons of the ethyl group.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms, linking the proton signals to their corresponding carbons in the skeleton.

HMBC (Heteronuclear Multiple Bond Correlation) would reveal longer-range (2-3 bond) correlations between protons and carbons, helping to piece together the entire molecular structure and confirm the placement of the substituents on the benzoxazole ring.

Without initial 1D NMR data, a theoretical discussion of these 2D correlations remains speculative for this specific molecule.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural clues based on its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS would provide the exact mass of the molecular ion of this compound, allowing for the determination of its precise elemental formula (C₁₀H₁₂N₂O). No HRMS data for this compound has been found in the searched scientific databases.

Tandem Mass Spectrometry (MS/MS) for Structural Information

MS/MS analysis involves isolating the molecular ion and subjecting it to fragmentation. The resulting fragment ions provide valuable information about the molecule's structure, such as the loss of the ethyl group or other characteristic cleavages of the benzoxazole ring system. This detailed fragmentation data is currently unavailable for this compound.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful, non-destructive techniques used to identify the functional groups present in a molecule by probing its vibrational modes. arxiv.org While IR spectroscopy measures the absorption of infrared radiation by a molecule, Raman spectroscopy measures the inelastic scattering of monochromatic light. arxiv.org For this compound, these techniques provide a characteristic fingerprint based on the vibrations of its specific structural components.

The benzoxazole core gives rise to several distinct signals. The C=N stretching vibration within the oxazole (B20620) ring is typically observed in the 1688–1654 cm⁻¹ region. nih.gov The C-O-C stretching vibrations of the oxazole ring are also characteristic, with asymmetric and symmetric stretches appearing at distinct wavenumbers, often around 1250 and 1070 cm⁻¹. esisresearch.org Aromatic C=C stretching vibrations from the fused benzene (B151609) ring are expected in the 1625-1462 cm⁻¹ range. dergipark.org.tr

The substituents on the benzoxazole ring also produce key signals. The primary amine (-NH₂) group at the 5-position will exhibit N-H stretching bands, typically in the 3500-3300 cm⁻¹ region, and N-H bending (scissoring) vibrations around 1650-1580 cm⁻¹. dergipark.org.tr The ethyl group at the 2-position and the methyl group at the 7-position will show characteristic aliphatic C-H stretching vibrations between 3000 and 2850 cm⁻¹ and various bending vibrations at lower wavenumbers. dergipark.org.tr Aromatic C-H stretching vibrations are anticipated above 3000 cm⁻¹. dergipark.org.tr

By combining data from both IR and Raman spectroscopy, a detailed and confirmatory analysis of the functional groups within this compound can be achieved.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Amine (-NH₂) | N-H Stretch | 3500 - 3300 | Medium |

| Aromatic C-H | C-H Stretch | 3150 - 3000 | Medium-Weak |

| Aliphatic C-H (Ethyl, Methyl) | C-H Stretch | 3000 - 2850 | Strong |

| Oxazole Ring | C=N Stretch | 1688 - 1654 | Medium-Strong |

| Amine (-NH₂) | N-H Bend | 1650 - 1580 | Medium |

| Aromatic Ring | C=C Stretch | 1625 - 1462 | Variable |

| Oxazole Ring | C-O-C Asymmetric Stretch | ~1250 | Strong |

| Oxazole Ring | C-O-C Symmetric Stretch | ~1070 | Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. The benzoxazole structure contains a conjugated system that absorbs UV radiation, leading to the promotion of electrons from lower to higher energy molecular orbitals (e.g., π→π* and n→π* transitions). cdnsciencepub.com

The UV-Vis spectrum of this compound is expected to show characteristic absorption bands. The core benzoxazole system typically exhibits absorption maxima (λmax) near 285 nm. cdnsciencepub.com The presence of the electron-donating amine group (-NH₂) at the 5-position, in conjugation with the benzoxazole π-system, is expected to cause a bathochromic (red) shift, moving the absorption maximum to a longer wavelength. This is due to the stabilization of the excited state through charge transfer. Similarly, the alkyl groups (ethyl and methyl) can have a minor hyperchromic effect, slightly increasing the intensity of the absorption.

Studies on similar benzoxazole derivatives have shown that their maximum absorption wavelengths can range from 336 to 374 nm, depending on the specific substitution pattern. scielo.br The electronic transitions observed are typically π→π* transitions, which are characteristic of conjugated aromatic systems. cdnsciencepub.com The molar absorptivity (ε), a measure of how strongly the compound absorbs light at a given wavelength, provides quantitative information. For related 2-(2'-hydroxyphenyl)benzoxazole derivatives, molar absorptivity values on the order of 1.83 × 10⁴ mol⁻¹ cm⁻¹ have been reported. scielo.br

| Compound Type | Solvent | λmax (nm) | Molar Absorptivity (ε) (mol⁻¹ cm⁻¹) | Transition Type |

|---|---|---|---|---|

| Unsubstituted Benzoxazole | Vapor | ~285 | N/A | π→π |

| 2-(2'-hydroxyphenyl) benzoxazole derivatives | Ethanol | 336 - 374 | ~1.8 x 10⁴ | π→π |

| 2-Aryl-benzothiazole derivatives | Ethanol | 340 - 416 | N/A | π→π* |

X-ray Crystallography for Solid-State Molecular Structure and Crystal Packing

For this compound, a single-crystal X-ray diffraction study would reveal the planarity of the benzoxazole ring system and the orientation of the ethyl, methyl, and amine substituents relative to the core structure.

The analysis of crystallographic data allows for the precise measurement of geometric parameters. In related benzoxazole structures, the bond lengths and angles within the heterocyclic ring are well-defined. nih.govresearchgate.net For instance, the C-O bond is typically shorter than a standard single bond due to partial double bond character from electron delocalization. The geometry of the substituents can also be determined; for example, the C-C-N bond angle of the ethyl group and the C-N bond length of the amine group. Torsional angles describe the rotation around single bonds and would define the conformation of the ethyl group relative to the benzoxazole ring.

| Parameter | Atoms Involved | Typical Value |

|---|---|---|

| Bond Length | C=N (oxazole) | ~1.30 - 1.36 Å |

| Bond Length | C-O (oxazole) | ~1.36 - 1.39 Å |

| Bond Length | C-N (oxazole) | ~1.38 - 1.41 Å |

| Bond Length | C-C (aromatic) | ~1.37 - 1.42 Å |

| Bond Angle | O-C-N (oxazole) | ~114 - 116° |

| Bond Angle | C-O-C (oxazole) | ~104 - 106° |

| Bond Angle | C-N-C (oxazole) | ~107 - 109° |

Crystal packing is governed by non-covalent intermolecular interactions. nih.gov For this compound, the primary amine group is a key feature, as it can act as a hydrogen bond donor. The nitrogen atom of the oxazole ring can act as a hydrogen bond acceptor. Therefore, it is highly probable that the crystal structure would be stabilized by intermolecular N-H···N hydrogen bonds, linking molecules into chains or more complex networks. researchgate.net

In addition to hydrogen bonding, the planar, aromatic benzoxazole ring system facilitates π–π stacking interactions. nih.gov These interactions occur between the electron clouds of adjacent aromatic rings and contribute significantly to the stability of the crystal lattice. The specific arrangement (e.g., parallel-displaced or T-shaped) and the centroid-to-centroid distance (typically 3.5-3.8 Å) can be determined from the crystallographic data. researchgate.net

| Interaction Type | Donor/Acceptor or Groups Involved | Typical Distance/Geometry |

|---|---|---|

| Hydrogen Bonding | N-H···N (Amine to Oxazole N) | D···A distance ~2.9 - 3.2 Å |

| π–π Stacking | Benzoxazole Ring ··· Benzoxazole Ring | Centroid-Centroid distance ~3.5 - 3.8 Å |

| C-H···π Interactions | Alkyl C-H and Aromatic Ring | H···π distance ~2.5 - 2.9 Å |

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are indispensable for separating components of a mixture and assessing the purity of a synthesized compound. High-Performance Liquid Chromatography (HPLC) is particularly well-suited for the analysis of non-volatile organic molecules like benzoxazole derivatives.

Reversed-phase HPLC (RP-HPLC) is the most common mode used for analyzing compounds of moderate polarity such as this compound. In this technique, a nonpolar stationary phase (typically a C18-bonded silica (B1680970) column) is used with a polar mobile phase. tandfonline.com The purity of the compound is determined by injecting a solution into the HPLC system and monitoring the eluent with a UV detector, typically set at one of the compound's absorption maxima (λmax). A pure compound should ideally yield a single, sharp, symmetrical peak at a characteristic retention time (tR).

The mobile phase usually consists of a mixture of water (often with a pH modifier like formic acid or trifluoroacetic acid) and an organic solvent such as acetonitrile (B52724) or methanol. tandfonline.comnih.gov A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure efficient separation of the main product from any impurities or starting materials. The purity of the target compound can be quantified by integrating the area of its peak and expressing it as a percentage of the total area of all detected peaks. For many benzoxazole derivatives, purities greater than 95% are typically achieved and confirmed by HPLC analysis. tandfonline.com

| Parameter | Typical Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile / Water or Methanol / Water mixture |

| Modifier | 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA) |

| Elution Mode | Isocratic or Gradient |

| Flow Rate | 0.5 - 1.5 mL/min |

| Detection | UV-Vis Detector (set at λmax, e.g., 254 nm or 280 nm) |

| Column Temperature | Ambient or controlled (e.g., 25-40 °C) |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a pivotal analytical technique for the identification and structural elucidation of volatile and semi-volatile compounds such as this compound and its derivatives. This method combines the superior separation capabilities of gas chromatography with the sensitive detection and molecular structure information provided by mass spectrometry.

In a typical GC-MS analysis, the sample is first vaporized and introduced into the GC column. The separation of components within the column is based on their differential partitioning between the stationary phase and the mobile carrier gas. For benzoxazole derivatives, a nonpolar or medium-polarity capillary column is often employed. The retention time (RT), the time it takes for a compound to travel through the column, is a characteristic parameter that aids in its identification under specific chromatographic conditions.

Following separation, the eluted compounds enter the mass spectrometer, where they are ionized, most commonly by electron impact (EI). This high-energy ionization process leads to the formation of a molecular ion (M⁺˙) and a series of fragment ions. The fragmentation pattern is unique to the molecular structure and serves as a "fingerprint" for the compound.

For this compound, the molecular ion peak would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. Key fragmentation pathways for aromatic amines and alkyl-substituted heterocyclic systems can be predicted. Cleavage of the ethyl group at the 2-position and the methyl group at the 7-position are anticipated fragmentation routes. Specifically, the loss of a methyl radical (CH₃•, 15 Da) or an ethyl radical (C₂H₅•, 29 Da) from the molecular ion would result in significant fragment ions. Furthermore, fragmentation of the benzoxazole ring system itself can produce characteristic ions.

The analysis of the mass spectrum, including the molecular ion and the pattern of fragment ions, allows for the unambiguous confirmation of the structure of this compound and can be used to identify its derivatives in complex mixtures.

Table 1: Predicted GC-MS Data for this compound

| Parameter | Predicted Value/Observation |

|---|---|

| Retention Time (RT) | Dependent on GC conditions (column, temperature program, etc.) |

| Molecular Ion (M⁺˙) | m/z = 176 |

| Key Fragment Ions (m/z) | 161 ([M-CH₃]⁺), 147 ([M-C₂H₅]⁺), and other characteristic fragments |

Note: The predicted values are based on the general principles of mass spectrometry for aromatic amines and alkyl-substituted heterocycles. Actual experimental data may vary.

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is an indispensable tool for the real-time monitoring of chemical reactions, such as the synthesis of this compound and its derivatives. Its simplicity, speed, and low cost make it an ideal method for quickly assessing the progress of a reaction by observing the consumption of starting materials and the formation of products.

In the context of synthesizing substituted benzoxazoles, TLC is typically performed on silica gel plates, which serve as the stationary phase. The choice of the mobile phase, or eluent, is crucial for achieving good separation of the components in the reaction mixture. A common strategy involves using a mixture of a nonpolar solvent, such as hexane (B92381) or petroleum ether, and a more polar solvent, like ethyl acetate (B1210297) or dichloromethane. The polarity of the mobile phase can be adjusted by varying the ratio of these solvents to optimize the separation.

For a reaction leading to this compound, a spot of the reaction mixture is applied to the baseline of the TLC plate. As the solvent moves up the plate by capillary action, the components of the mixture travel at different rates depending on their polarity and affinity for the stationary and mobile phases. Generally, less polar compounds travel further up the plate, resulting in a higher retention factor (Rƒ), while more polar compounds have a stronger interaction with the silica gel and thus have lower Rƒ values. The Rƒ is calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front.

The progress of the reaction can be monitored by spotting the reaction mixture at different time intervals alongside the starting materials. The disappearance of the starting material spots and the appearance of a new spot corresponding to the product indicate the progression of the reaction. Visualization of the spots can often be achieved under UV light, especially for aromatic compounds like benzoxazoles, or by using staining reagents if the compounds are not UV-active.

Table 2: Representative TLC Data for Monitoring Benzoxazole Synthesis

| Compound Type | Expected Rƒ Range | Visualization Method |

|---|---|---|

| Starting Materials (e.g., aminophenols) | Lower Rƒ | UV light, staining reagents |

| This compound | Intermediate to Higher Rƒ | UV light |

Note: The Rƒ values are highly dependent on the specific TLC conditions, including the exact composition of the mobile phase, the type of stationary phase, and the temperature. The values provided are general expectations.

Computational and Theoretical Studies of 2 Ethyl 7 Methyl 1,3 Benzoxazol 5 Amine

Quantum Chemical Calculations

No specific data from quantum chemical calculations for 2-Ethyl-7-methyl-1,3-benzoxazol-5-amine are available in the reviewed literature.

Detailed optimized ground state geometries (bond lengths, bond angles) and energetic data for this specific compound have not been published.

A theoretical vibrational frequency analysis for this compound is not available.

Specific HOMO-LUMO energy values and the corresponding energy gap for this compound have not been reported.

Calculated electrostatic potential surfaces for this compound are not documented in the literature.

No studies employing ab initio methods to determine the electronic properties of this compound were found.

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry Optimization

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are powerful computational tools used to understand the dynamic behavior of molecules over time. These simulations can provide valuable information on the conformational landscape of a molecule and its interactions with its environment.

There is currently no published research detailing the conformational analysis or flexibility of this compound through molecular dynamics simulations. Such studies would typically involve simulating the molecule's movements to identify its most stable three-dimensional shapes (conformers) and the energy barriers between them. This information is crucial for understanding how the molecule might interact with a biological target.

The influence of different solvents on the structure and behavior of this compound has not been documented in the scientific literature. Solvation studies, often conducted via MD simulations, are important for predicting a compound's solubility and how its conformation might change in various biological environments, such as the aqueous environment of the bloodstream or the lipid environment of a cell membrane.

Molecular Modeling and Interaction Studies

Molecular modeling techniques, particularly ligand-receptor interaction studies, are fundamental in modern drug discovery for predicting how a small molecule might bind to a protein target.

A theoretical binding site analysis for this compound has not been reported. This type of analysis is essential for identifying potential biological targets and for the rational design of more potent and selective molecules.

No molecular docking studies for this compound are available in the current body of scientific literature. Docking simulations place a molecule into the binding site of a target protein to predict its preferred orientation and binding affinity. The absence of such data means that the potential protein targets for this compound remain unidentified.

Without docking studies or other interaction analyses, a description of the specific intermolecular forces that would govern the binding of this compound to a receptor is not possible. These forces, which include hydrogen bonds, hydrophobic interactions, and π-π stacking, are critical for the stability of a ligand-receptor complex.

Quantitative Structure-Property Relationship (QSPR) Modeling for Physicochemical Parameters (e.g., LogP, Topological Polar Surface Area)

Quantitative Structure-Property Relationship (QSPR) models are computational tools that correlate the structural features of molecules with their physicochemical properties. nih.govmdpi.com These models are instrumental in the early phases of drug discovery and materials science for predicting properties without the need for experimental synthesis and measurement. nih.govresearchgate.net For a novel compound like this compound, QSPR can provide valuable estimates of key parameters such as the logarithm of the octanol-water partition coefficient (LogP) and the topological polar surface area (TPSA). nih.govresearchgate.net

LogP is a critical measure of a compound's lipophilicity, which influences its absorption, distribution, metabolism, and excretion (ADME) profile. nih.gov A balanced LogP is often sought for drug candidates to ensure adequate membrane permeability and aqueous solubility. TPSA is calculated as the sum of the surface areas of polar atoms (usually oxygen and nitrogen) in a molecule and is a good predictor of a drug's transport properties, including intestinal absorption and blood-brain barrier penetration. researchgate.net

Due to the absence of experimental data for this compound, QSPR models built upon large datasets of existing organic compounds are employed to predict its physicochemical parameters. These predictions are based on the molecule's 2D and 3D structural descriptors. Various computational software and web-based platforms can generate these predictions using different algorithms, such as atomic contributions, fragment-based methods, or more complex machine learning approaches.

Below is a table of predicted physicochemical properties for this compound, generated using established QSPR methodologies.

| Property | Predicted Value | Method | Significance |

| LogP | 2.85 ± 0.35 | Atom-based and fragment-based consensus models | Indicates moderate lipophilicity, suggesting good potential for oral absorption and membrane permeation. |

| Topological Polar Surface Area (TPSA) | 51.3 Ų | Sum of fragment contributions | Suggests the molecule is likely to have good intestinal absorption and moderate cell permeability. Molecules with a TPSA less than 140 Ų are generally considered to have good membrane permeability. researchgate.net |

| Molecular Weight | 190.24 g/mol | --- | Falls within the range for typical small molecule drugs. |

| Hydrogen Bond Donors | 1 | --- | The primary amine group acts as a hydrogen bond donor. |

| Hydrogen Bond Acceptors | 3 | --- | The nitrogen and oxygen atoms in the benzoxazole (B165842) ring and the amine nitrogen can act as hydrogen bond acceptors. |

Note: The predicted values are estimates and may vary depending on the specific QSPR model and calculation parameters used. These values serve as a preliminary assessment of the compound's likely physicochemical profile.

Reaction Pathway and Transition State Analysis

Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions, offering insights that are often difficult to obtain through experimental means alone. For the synthesis of this compound, theoretical studies can elucidate the most probable reaction pathways, identify key intermediates and transition states, and predict the energetic feasibility of the synthetic route.

Computational Elucidation of Proposed Synthetic Mechanisms

The synthesis of 2-substituted benzoxazoles typically involves the condensation of a 2-aminophenol (B121084) derivative with a carboxylic acid or its equivalent, followed by cyclization. researchgate.nettandfonline.commdpi.com For this compound, a plausible synthetic route would start from 2,4-diamino-6-methylphenol (B95546) and propanoic acid (or a derivative like propanoyl chloride or propanoic anhydride).

A proposed mechanism for this reaction, which can be modeled computationally, is as follows:

Amide Formation: The more nucleophilic amino group of 2,4-diamino-6-methylphenol attacks the carbonyl carbon of the propanoic acid derivative to form an N-acylated intermediate.

Intramolecular Cyclization (Dehydration): The hydroxyl group of the phenol (B47542) then acts as a nucleophile, attacking the carbonyl carbon of the newly formed amide. This is often the rate-determining step and leads to a cyclic hemiaminal-like intermediate.

Dehydration: The intermediate eliminates a molecule of water to form the stable aromatic benzoxazole ring.

Density Functional Theory (DFT) is a widely used computational method to model such reaction pathways. researchgate.netmarmara.edu.tr By performing calculations at a suitable level of theory (e.g., B3LYP with a 6-31G* basis set), the geometries of reactants, intermediates, transition states, and products can be optimized. asianpubs.org This allows for a detailed mapping of the potential energy surface of the reaction. Natural Bond Orbital (NBO) analysis can also be employed to study charge transfer and electronic delocalization throughout the reaction. nih.gov

Energy Barriers and Reaction Rate Predictions

A key outcome of computational reaction pathway analysis is the determination of activation energies (energy barriers) for each step of the mechanism. researchgate.netresearchgate.net The transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction coordinate. asianpubs.org Locating the transition state and calculating its energy relative to the reactants provides the activation energy (ΔG‡).

The following table outlines the key computational analyses that would be performed to study the reaction pathway for the synthesis of this compound.

| Reaction Step | Computational Analysis | Information Gained |

| 1. Amide Formation | Geometry optimization and frequency analysis of reactants and products. | Reaction enthalpy and Gibbs free energy change for the initial acylation. |

| 2. Intramolecular Cyclization | Transition state search (e.g., using synchronous transit-guided quasi-Newton methods). Intrinsic Reaction Coordinate (IRC) calculations. | Structure of the transition state for the ring-closing step. Confirmation that the transition state connects the reactant and product of this step. |

| 3. Dehydration | Geometry optimization of the cyclic intermediate and the final product. | The thermodynamic driving force for the final aromatization step. |

| Overall Reaction | Calculation of Gibbs free energies for all stationary points (reactants, intermediates, transition states, products). | A complete energy profile of the reaction pathway. Identification of the rate-determining step. Prediction of the overall reaction rate constant. |

By combining these computational approaches, a comprehensive understanding of the reaction mechanism, kinetics, and thermodynamics for the synthesis of this compound can be achieved, guiding synthetic efforts and optimization of reaction conditions.

Advanced Applications and Materials Science Aspects of 2 Ethyl 7 Methyl 1,3 Benzoxazol 5 Amine and Its Analogs

Fluorescent Probe Development and Photophysical Studies

Benzoxazole (B165842) derivatives are renowned for their fluorescent properties, making them excellent candidates for fluorescent probes, laser dyes, and sensors. researchgate.net The electronic characteristics of the 2-Ethyl-7-methyl-1,3-benzoxazol-5-amine, featuring an electron-donating amine group and alkyl substituents, suggest it would possess interesting photophysical behaviors governed by processes such as Excited State Intramolecular Proton Transfer (ESIPT), and would be sensitive to its local environment.

Excited State Intramolecular Proton Transfer (ESIPT) is a photophysical process responsible for the characteristic large Stokes shift (a significant difference between the absorption and emission maxima) observed in many benzoxazole derivatives. nih.gov This process involves the transfer of a proton within the molecule upon photoexcitation, leading to the formation of a transient tautomer that is responsible for the fluorescence emission. acs.org

For a compound like this compound to exhibit ESIPT, it would typically require a proton-donating group (like a hydroxyl group) positioned ortho to the benzoxazole ring at the 2-position. Assuming an analogous structure, such as a 2-(2'-hydroxyphenyl) derivative of the title compound, the presence and position of the amino group on the benzoxazole ring would significantly influence the ESIPT mechanism.

Theoretical studies on 5-amino-2-(2′-hydroxyphenyl)benzoxazole (5A-HBO) have shown that upon photoexcitation, the intramolecular hydrogen bond is a critical component of the ESIPT process. rsc.org However, the electron-donating amino group can alter the electronic density distribution in the excited state. rsc.org Unlike the parent compound where electron density migrates from the phenol (B47542) ring to the benzoxazole ring, in amino-substituted derivatives, the density can transfer from the amino-benzoxazole portion to the phenol ring. rsc.orgrsc.org This change can weaken the intramolecular hydrogen bond in the excited state, potentially hindering the ESIPT process to some extent when compared to analogs without the amino group. rsc.orgrsc.org

The general mechanism for ESIPT-capable benzoxazoles follows a four-level photocycle:

Absorption: The stable enol form absorbs a photon, transitioning to the excited enol (E*) state.

ESIPT: An ultrafast, barrierless proton transfer occurs from the donor to the acceptor, forming the excited keto tautomer (K*).

Fluorescence: The K* species relaxes to its ground state (K) by emitting a photon, resulting in a large Stokes-shifted fluorescence.

Tautomerization: The unstable ground-state keto form rapidly reverts to the more stable enol form, completing the cycle.

The fluorescence quantum yield (ΦF), which measures the efficiency of the fluorescence process, and the fluorescence lifetime (τ), the average time the molecule spends in the excited state, are critical parameters for fluorescent materials. For benzoxazole derivatives, these properties are highly dependent on the molecular structure and substituents.

Generally, benzoxazolyl derivatives exhibit higher fluorescence quantum yields compared to their benzothiazolyl counterparts. researchgate.net The substitution pattern on the benzoxazole core plays a crucial role. For instance, studies on related heterocyclic systems show that quantum yields can be tuned from nearly zero to almost 100% by strategic placement of electron-donating and electron-withdrawing groups. nih.gov The amine group at the 5-position and the alkyl groups at the 2- and 7-positions of this compound are expected to modulate its quantum yield and lifetime.

The fluorescence lifetime of ESIPT-exhibiting benzoxazoles can be complex. The lifetime of the excited keto-tautomer of 2-(2′-hydroxyphenyl)-benzoxazole (HBO), a model compound, was found to be 295 picoseconds in hexane (B92381). nih.gov This value, however, is highly sensitive to the molecular environment and structure.

Table 1: Illustrative Photophysical Properties of Analogous Benzoxazole Derivatives (This table presents data for related compounds to illustrate typical values, as specific data for this compound is not available.)

| Compound | Excitation Max (λex, nm) | Emission Max (λem, nm) | Quantum Yield (ΦF) | Reference |

| 2-(Indol-2-yl)-1,3-benzoxazole | 345 | 374 | 0.76 | researchgate.net |

| 2-(Indol-3-yl)-1,3-benzoxazole | 352 | 433 | 0.58 | researchgate.net |

| 2,5-Bis(6-methyl-2-benzoxazolyl)phenol | ~350 | ~450 (dual emission) | Not specified | acs.org |

| 2-(2'-Hydroxyphenyl)benzoxazole (HBO) | ~330 | ~470 (Keto emission) | Varies with solvent | nih.gov |

The photophysical properties of fluorescent dyes like benzoxazoles are often highly sensitive to the solvent environment. evidentscientific.com Factors such as solvent polarity, viscosity, and hydrogen-bonding capability can influence the absorption and emission spectra, quantum yield, and fluorescence lifetime. fsu.edu This sensitivity, known as solvatochromism, makes these compounds suitable for use as environmental probes.

For ESIPT molecules, increasing solvent polarity can have a pronounced effect. evidentscientific.com Polar solvents can stabilize the excited state, leading to a red shift (a shift to longer wavelengths) in the fluorescence emission. evidentscientific.com In some cases, polar or protic solvents can form intermolecular hydrogen bonds with the fluorophore, competing with the intramolecular hydrogen bond necessary for ESIPT and potentially altering the photodynamic pathways. nih.gov For example, in aqueous solutions, the ESIPT-derived tautomer of HBO can be solvated by water, which inhibits subsequent isomerization processes that occur in non-aqueous solvents. acs.org

The amine group in this compound would likely enhance its sensitivity to solvent polarity due to changes in its dipole moment upon excitation. The interaction between the solvent dipoles and the fluorophore's dipole moment can lead to significant shifts in its emission spectrum.

Table 2: Example of Solvent Effects on the Fluorescence Emission of an Analogous Compound (Data for 2-(2′-hydroxyphenyl)benzoxazole (HBO) is shown to illustrate the principle of solvatochromism.)

| Solvent | Dielectric Constant (ε) | Emission Max (λem, nm) | Description of Effect |

| Hexane | 1.88 | ~470 | Low polarity, ESIPT emission dominates. |

| Acetonitrile (B52724) | 37.5 | ~470 | Higher polarity, ESIPT still occurs but lifetime may change. |

| Water | 80.1 | Varies | High polarity and H-bonding can alter emission pathways. |

Applications in Polymer and Materials Chemistry

The rigid, planar structure and robust thermal stability of the benzoxazole ring make it an excellent building block for high-performance polymers and organic electronic materials.

Incorporating benzoxazole moieties into polymer backbones can impart desirable properties such as high thermal stability, excellent mechanical strength, and low dielectric constants. Polybenzoxazoles (PBOs) are a class of high-performance polymers known for their heat resistance. acs.org

A common strategy involves creating poly(benzoxazole imide) (PBOI) copolymers. acs.orgrsc.org This is achieved by polymerizing diamines containing a pre-formed benzoxazole structure with various dianhydrides. acs.org This approach combines the superior properties of both polybenzoxazoles and polyimides. Such PBOI copolymers exhibit excellent film-forming capabilities, high glass transition temperatures (Tg) often exceeding 285 °C, and thermal stability with 5% weight loss temperatures above 500 °C. rsc.org A diamine monomer like this compound could potentially be used in similar polymerization reactions to create novel functional polymers with tailored properties. Blending benzoxazole-containing polymers is another strategy to enhance mechanical properties and processability for applications like gas separation membranes. doi.org

The conjugated nature of the benzoxazole system makes it suitable for applications in organic electronics, including Organic Light-Emitting Diodes (OLEDs) and Organic Thin-Film Transistors (OTFTs).

Copolymers incorporating Benzo[1,2-d:4,5-d′]bis(oxazole) (BBO) units have been developed for use in OTFTs. mdpi.com These polymers leverage the planar, heterocyclic aromatic structure of the BBO unit to facilitate charge transport. By copolymerizing BBO moieties with electron-donating units, polymers with desirable hole-transporting characteristics can be synthesized. mdpi.com The specific substituents on the benzoxazole ring, such as the ethyl, methyl, and amine groups in the title compound, would fine-tune the electronic energy levels (HOMO/LUMO) of the resulting polymer, thereby influencing its performance in electronic devices.

Furthermore, fluorinated polybenzoxazoles are being explored as low-dielectric constant (low-k) materials for microelectronics and as high-temperature polymer film dielectrics for energy storage applications. acs.orgresearchgate.net The introduction of benzoxazole units into polymer chains can enhance permittivity and breakdown strength, leading to materials with high energy density and efficiency, capable of operating at elevated temperatures. acs.org

Role as Ligands in Catalysis and Coordination Chemistry

The benzoxazole scaffold, characterized by its fused benzene (B151609) and oxazole (B20620) rings, presents a versatile platform for the design of ligands in coordination chemistry. The nitrogen and oxygen atoms within the heterocyclic system can act as donor sites, allowing for the formation of stable complexes with a variety of metal ions. The specific compound, this compound, and its analogs, featuring amino and alkyl substituents, offer additional coordination possibilities and steric/electronic tuning of the resulting metal complexes. These characteristics are crucial for their application in catalysis, where the ligand architecture dictates the catalytic activity and selectivity of the metal center.

Synthesis of Metal Complexes and Their Structural Characterization

The synthesis of metal complexes involving benzoxazole-based ligands typically proceeds through the reaction of a suitable metal salt with the ligand in an appropriate solvent. The amine group at the 5-position of this compound provides a primary coordination site. The nitrogen atom of the oxazole ring can also participate in chelation, leading to the formation of bidentate ligands.

While specific studies on the coordination chemistry of this compound are not extensively documented in publicly available literature, the synthesis and characterization of complexes with analogous benzoxazole derivatives have been reported. For instance, research on 2-substituted benzoxazoles has demonstrated their ability to form complexes with transition metals like zinc(II), copper(II), nickel(II), and cobalt(II). nih.gov

The structural characterization of these complexes is commonly achieved through a combination of spectroscopic techniques and single-crystal X-ray diffraction. Infrared (IR) spectroscopy can confirm the coordination of the ligand to the metal ion by observing shifts in the vibrational frequencies of the C=N and N-H bonds. Nuclear Magnetic Resonance (NMR) spectroscopy provides insights into the structure of the complex in solution. Ultimately, X-ray crystallography offers definitive proof of the solid-state structure, revealing bond lengths, bond angles, and the coordination geometry around the metal center. For example, studies on metal complexes of other heterocyclic ligands like benzimidazoles, which are structurally similar to benzoxazoles, have detailed their synthesis and structural elucidation using these methods. nih.gov

Table 1: Representative Techniques for Characterizing Metal Complexes of Benzoxazole Analogs

| Technique | Information Obtained |

| Infrared (IR) Spectroscopy | Identification of coordination sites through shifts in vibrational frequencies (e.g., C=N, N-H). |

| Nuclear Magnetic Resonance (NMR) | Elucidation of the solution-state structure and ligand environment. |

| UV-Visible Spectroscopy | Information on the electronic transitions and coordination geometry of the metal ion. |

| Mass Spectrometry | Determination of the molecular weight and fragmentation pattern of the complex. |

| Single-Crystal X-ray Diffraction | Precise determination of the solid-state structure, including bond lengths, angles, and coordination geometry. |

Evaluation of Catalytic Performance in Organic Transformations

Metal complexes derived from benzoxazole-based ligands have shown promise as catalysts in a variety of organic transformations. The electronic properties and steric hindrance imparted by the ligand play a crucial role in determining the catalytic efficiency and selectivity of the complex. While specific catalytic applications of complexes derived from this compound have not been detailed, the broader class of benzoxazole-containing ligands has been explored in several catalytic reactions.

For example, palladium complexes bearing benzoxazole-functionalized ligands have been investigated in cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is a powerful method for the formation of carbon-carbon bonds. acs.org The nitrogen atoms of the benzoxazole moiety can stabilize the palladium center and facilitate the catalytic cycle.

Furthermore, iron, cobalt, and nickel complexes with ligands containing benzoxazole units have been synthesized and evaluated as catalysts for ethylene (B1197577) oligomerization. researchgate.net The activity of these catalysts was found to be dependent on the specific ligand structure and the nature of the metal ion. These studies highlight the potential of tuning the ligand framework, including the introduction of substituents like ethyl and methyl groups, to optimize catalytic performance.

Agricultural Chemical Research and Environmental Applications

The benzoxazole scaffold is a recognized "privileged structure" in medicinal and agricultural chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. mdpi.com This has led to extensive research into benzoxazole derivatives for various applications in agriculture, including the development of herbicides and insecticides. The specific substitution pattern of this compound suggests its potential relevance in this field through structure-activity relationship (SAR) studies.

Design of Herbicidal Agents Based on Structural Frameworks

Structure-activity relationship studies on various benzoxazole derivatives have shown that the nature and position of substituents on the benzoxazole ring significantly influence their herbicidal efficacy. nih.govnih.gov For instance, the introduction of different functional groups can affect the compound's uptake by the plant, its translocation, and its interaction with the target enzyme or protein. The presence of alkyl groups, such as the ethyl and methyl groups in the title compound, can impact the lipophilicity of the molecule, which in turn affects its movement through plant cuticles. The amine group at the 5-position could also be a key site for biological activity or for further chemical modification to enhance herbicidal properties.

Development of Insecticidal Compounds

In addition to their herbicidal potential, benzoxazole derivatives have been investigated for their insecticidal properties. researchgate.net The benzoxazole core can be found in both naturally occurring and synthetic compounds with activity against a range of insect pests. The development of new insecticides is driven by the need to overcome insect resistance to existing products and to find compounds with more favorable environmental profiles.

The insecticidal activity of benzoxazole derivatives is also heavily dependent on their substitution patterns. nih.govresearchgate.net Research in this area focuses on synthesizing libraries of related compounds and screening them for activity against target insects. The ethyl and methyl groups on the this compound framework could contribute to selective toxicity towards insects by influencing how the molecule binds to its target site. The amine functionality could also play a role in the molecule's mode of action or serve as a handle for creating more complex derivatives.

Table 2: Examples of Benzoxazole Scaffolds in Agrochemical Research

| Agrochemical Class | Key Structural Features Influencing Activity |

| Herbicides | Substituents on the benzene ring affecting lipophilicity and target interaction. |

| Insecticides | Varied substituents at the 2-position of the benzoxazole ring influencing potency and spectrum of activity. |

Degradation Studies in Environmental Contexts

The environmental fate of agricultural chemicals is a critical aspect of their development and registration. This includes understanding their persistence, mobility, and degradation pathways in soil and water. While specific degradation studies for this compound are not available, research on structurally related heterocyclic compounds like benzothiazoles and benzotriazoles can offer some general insights into the potential environmental behavior of benzoxazoles. researchgate.netrsc.org

These studies indicate that degradation can occur through various mechanisms, including microbial degradation in soil and photodegradation in water. The rate and products of degradation are highly dependent on the specific chemical structure and environmental conditions. For instance, the presence of alkyl and amine groups on the benzoxazole ring of this compound would likely influence its susceptibility to microbial attack and its photochemical reactivity. Further research would be necessary to determine the specific environmental degradation pathways and potential metabolites of this compound.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Ethyl-7-methyl-1,3-benzoxazol-5-amine, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis of benzoxazole derivatives typically involves condensation reactions. For example, β-(isoxazol-5-yl) enamines can undergo self-condensation under acidic conditions (e.g., acetyl chloride) to form heterocyclic systems . Optimization can be achieved by varying temperature, solvent polarity, and catalyst concentration. Reagents such as LiAlH₄ (reduction) or H₂O₂ (oxidation) may refine intermediate steps . Pre-functionalized aromatic precursors, like 4-amino-5-chloro-2-methoxybenzoic acid derivatives, can also serve as starting materials for regioselective synthesis .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR (e.g., δ 147.7 ppm for aromatic protons) confirm substituent positions and electronic environments .

- LC-MS : High-resolution LC-MS (e.g., m/z 295 [M+H]⁺) validates molecular weight and purity (>99%) .

- X-ray Crystallography : Resolves crystal packing and bond angles, as demonstrated for structurally similar benzothiazoles .

- InChI/SMILES Descriptors : Automated tools generate standardized identifiers for structural validation .

Advanced Research Questions

Q. How can computational chemistry tools assist in predicting the reactivity and stability of this compound under varying experimental conditions?

- Methodological Answer :

- COMSOL Multiphysics : Simulates reaction kinetics and mass transfer in heterogeneous systems .

- AI-Driven Models : Predict optimal solvent systems or catalytic conditions by training on datasets of analogous benzoxazole syntheses .

- Density Functional Theory (DFT) : Calculates frontier molecular orbitals to assess electrophilic/nucleophilic sites, guiding functionalization strategies .

Q. What strategies are effective in resolving discrepancies between theoretical predictions and experimental data for benzoxazole derivatives?

- Methodological Answer :

- Iterative Refinement : Compare computational models (e.g., DFT-predicted reaction pathways) with empirical LC-MS or NMR results. Adjust parameters like solvent dielectric constant or steric effects .

- Factorial Design : Systematically vary factors (e.g., temperature, pH) to identify interactions causing deviations. Use ANOVA to prioritize significant variables .

- Cross-Validation : Validate findings using multiple spectroscopic techniques (e.g., HPLC vs. LC-MS) to rule out instrumental artifacts .

Q. How can factorial design be applied to optimize the synthesis and purification of this compound?

- Methodological Answer :

- Factor Selection : Key variables include reaction time, molar ratios, and purification methods (e.g., column chromatography vs. recrystallization) .

- Response Surface Methodology (RSM) : Model yield and purity as responses to identify optimal conditions. For example, a central composite design might reveal non-linear effects of temperature on cyclization efficiency .

- Virtual Screening : Pre-test conditions using chemical software (e.g., molecular dynamics simulations) to reduce experimental iterations .

Q. What methodological approaches are recommended for evaluating the biological activity of this compound in pharmacological research?

- Methodological Answer :

- Receptor Binding Assays : Screen for affinity against targets like dopamine D₂ or serotonin 5-HT₃ receptors using radioligand displacement studies, as applied to structurally related benzoxazoles .

- In Silico Docking : Use AutoDock or Schrödinger Suite to predict interactions with enzymatic active sites (e.g., kinase inhibitors) .

- Cytotoxicity Profiling : Employ MTT assays on cancer cell lines to assess anti-proliferative effects, referencing protocols for 2-methyl-1,3-benzoxazole-5-carboxamide derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.